molecular formula C16H15N5O2S B2658341 N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1421584-13-5

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No. B2658341
CAS RN: 1421584-13-5
M. Wt: 341.39
InChI Key: TWIYGPONCYFRHC-UHFFFAOYSA-N
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Description

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, commonly referred to as compound 1, is a small molecule inhibitor that has been developed for the treatment of cancer. Several studies have been conducted to investigate the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Antimicrobial Activity : Compounds synthesized using this chemical structure have been shown to possess potent antimicrobial properties. For instance, the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives demonstrated significant activity against various human tumor cell lines and bacterial strains, highlighting their potential as leads for developing new antimicrobial and antitumor agents (Hafez et al., 2017).

  • Anticancer Properties : Novel pyrazolopyrimidines derivatives have been synthesized, showing significant anticancer and anti-5-lipoxygenase activities. These findings underscore the compound's utility in designing new therapeutic agents for cancer treatment (Rahmouni et al., 2016).

Anti-Inflammatory and Analgesic Activities

  • Anti-Inflammatory and Analgesic Agents : Research on new Pyrimidine and Thiophene Derivatives has shown promising anti-inflammatory and analgesic properties. Such studies are crucial for developing new medications to treat inflammation and pain (Lahsasni et al., 2018).

  • Herbicidal Activities : The compound's derivatives have also been explored for their herbicidal activities, providing a potential avenue for developing new agricultural chemicals (Fu-b, 2014).

Enzyme Inhibition for Disease Treatment

  • Histone Deacetylase Inhibition : Derivatives of this compound, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been identified as potent histone deacetylase inhibitors, showcasing potential for treating various cancers by modulating gene expression (Zhou et al., 2008).

properties

IUPAC Name

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-16(11-8-12(23-20-11)13-4-3-7-24-13)19-14-9-15(18-10-17-14)21-5-1-2-6-21/h3-4,7-10H,1-2,5-6H2,(H,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIYGPONCYFRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

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